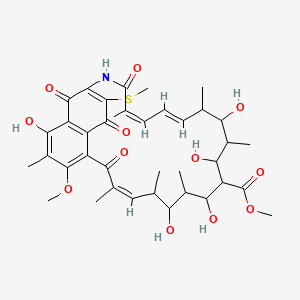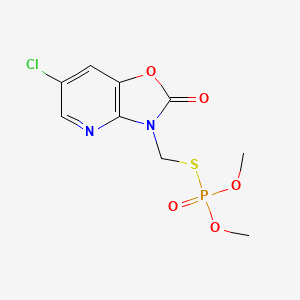
Azamethiphos
Overview
Description
Azamethiphos is an organophosphate used as an insecticide and as an antiparasitic agent for veterinary use . It is highly soluble in water, volatile, and not expected to leach to groundwater . It is moderately toxic to mammals and not expected to bioaccumulate .
Synthesis Analysis
The synthesis of Azamethiphos involves several steps. A preparation method includes dissolving 2-amino-3-pyridinol in a solvent, adding alkali, and then adding a triphosgene organic solution at -5-30°C . The reaction is carried out for 2-20 hours at 40-90°C . After cooling the temperature to 0-20°C, solid-liquid separation is carried out, followed by drying to obtain the Azamethiphos intermediate 6-chloro-3H-oxazolo .Molecular Structure Analysis
Azamethiphos has a molecular formula of C9H10ClN2O5PS and an average mass of 324.678 Da . It contains a total of 30 bonds, including 20 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, and 6 aromatic bonds .Chemical Reactions Analysis
Azamethiphos can undergo degradation in the presence of Ag+ at different mole ratios . The degradation rate of Azamethiphos follows first-order kinetics .Physical And Chemical Properties Analysis
Azamethiphos has a molecular weight of 324.68 . More detailed physical and chemical properties may be found in the Safety Data Sheet .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Electroanalytical Chemistry .
Summary of the Application
Azamethiphos (AZA) is an insecticide and neurotoxic agent that inhibits acetylcholinesterase (AChE), a vital enzyme for neurotransmission . A sensitive, low-cost, and rapid electrogenerated chemiluminescence (ECL) system was developed for the detection of AZA .
Methods of Application
The ECL sensor was designed and applied for the highly sensitive detection of AZA with a wide dynamic range (from 0.1 μM to 1000 μM) and a low detection limit of 0.07 μM .
Results or Outcomes
The practical utility of the sensor demonstrated high recoveries (96–102%) in real samples of lake water and wastewater .
2. Degradation of Azamethiphos using Chlorine Dioxide during Water Treatment
Specific Scientific Field
This application is in the field of Environmental Science and Pollution Research .
Summary of the Application
The degradation of the organophosphorus pesticides azamethiphos (AZA) using chlorine dioxide (ClO2) during water treatment was investigated .
Methods of Application
Pesticide degradation was studied in terms of ClO2 level (5 and 10 mg/L), degradation duration (0.5, 1, 2, 3, 6, and 24 h), pH (3.00, 7.00, and 9.00), and under light/dark conditions in deionized water .
Results or Outcomes
High degradation efficiency (88–100% for AZA) was achieved in deionized water under various conditions . After degradation, AZA produced four identified products .
1. Electrogenerated Chemiluminescence Detection of Azamethiphos
Specific Scientific Field
This application falls under the field of Electroanalytical Chemistry .
Summary of the Application
Azamethiphos (AZA) is an insecticide and neurotoxic agent that inhibits acetylcholinesterase (AChE), a vital enzyme for neurotransmission . A sensitive, low-cost, and rapid electrogenerated chemiluminescence (ECL) system was developed for the detection of AZA .
Methods of Application
The ECL sensor was designed and applied for the highly sensitive detection of AZA with a wide dynamic range (from 0.1 μM to 1000 μM) and a low detection limit of 0.07 μM .
Results or Outcomes
The practical utility of the sensor demonstrated high recoveries (96–102%) in real samples of lake water and wastewater .
2. Degradation of Azamethiphos using Chlorine Dioxide during Water Treatment
Specific Scientific Field
This application is in the field of Environmental Science and Pollution Research .
Summary of the Application
The degradation of the organophosphorus pesticides azamethiphos (AZA) using chlorine dioxide (ClO2) during water treatment was investigated .
Methods of Application
Pesticide degradation was studied in terms of ClO2 level (5 and 10 mg/L), degradation duration (0.5, 1, 2, 3, 6, and 24 h), pH (3.00, 7.00, and 9.00), and under light/dark conditions in deionized water .
Results or Outcomes
High degradation efficiency (88–100% for AZA) was achieved in deionized water under various conditions . After degradation, AZA produced four identified products .
3. Control of Sea Lice in Aquaculture
Specific Scientific Field
This application is in the field of Aquaculture .
Summary of the Application
Azamethiphos is a veterinary drug used in Atlantic salmon fish farming along with other fish in the Salmonid family to control parasites, specifically sea lice .
Methods of Application
Azamethiphos is applied directly to the water in the fish farming tanks or pens. The concentration and frequency of application depend on the severity of the sea lice infestation .
Results or Outcomes
The use of Azamethiphos has been effective in controlling sea lice infestations, helping to maintain the health and productivity of farmed salmon .
Safety And Hazards
Azamethiphos is an irritant to eyes and skin . It is considered toxic if inhaled and is harmful if swallowed . It is also believed to be a possible carcinogen and can cause damage to organs . It is moderately toxic to mammals, highly toxic to birds, and aquatic invertebrates, and moderately toxic to fish .
properties
IUPAC Name |
6-chloro-3-(dimethoxyphosphorylsulfanylmethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN2O5PS/c1-15-18(14,16-2)19-5-12-8-7(17-9(12)13)3-6(10)4-11-8/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKBTWQZTQIWDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)SCN1C2=C(C=C(C=N2)Cl)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN2O5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9034818 | |
| Record name | Azamethiphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azamethiphos | |
CAS RN |
35575-96-3 | |
| Record name | Azamethiphos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35575-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azamethiphos [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035575963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azamethiphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-[(6-chloro-2-oxooxazolo[4,5-b]pyridin-3(2H)-yl)methyl] O,O-dimethyl thiophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZAMETHIPHOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9440R8149U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



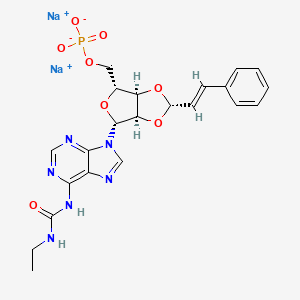
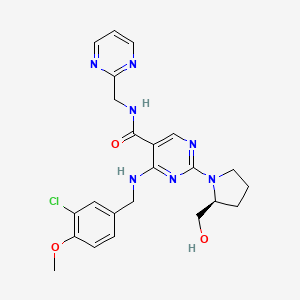
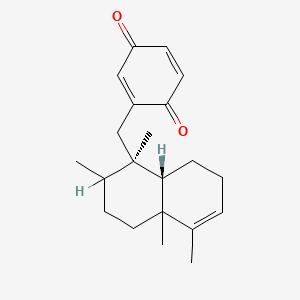
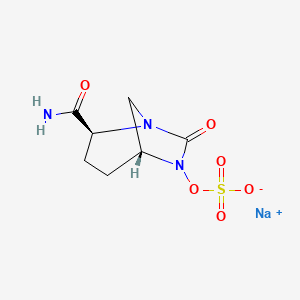
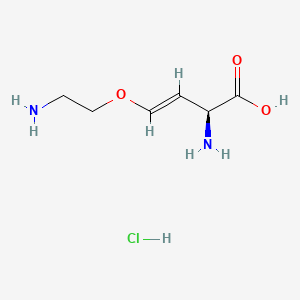
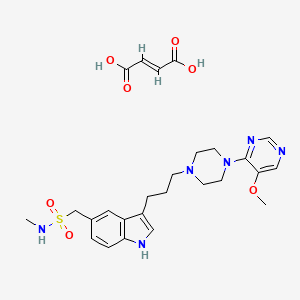
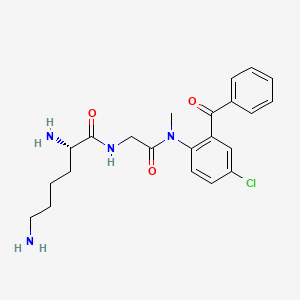
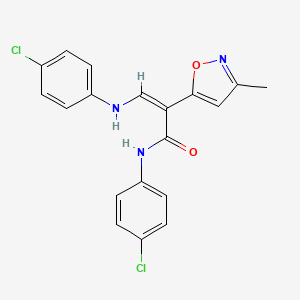
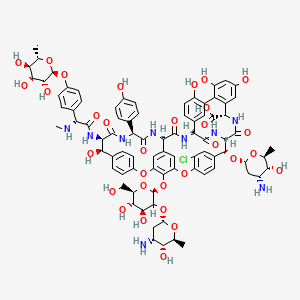
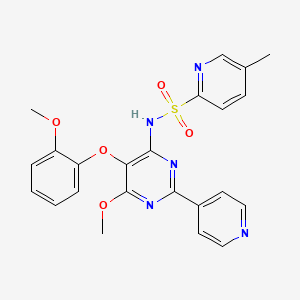
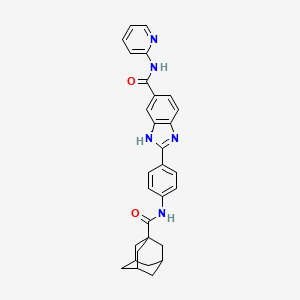
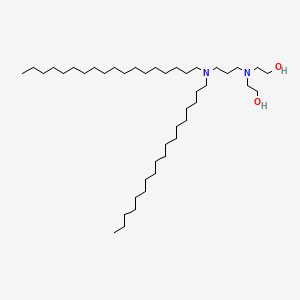
![1,1,1-Trifluoro-3-[[(2E,6Z,9Z,12Z,15Z)-octadeca-2,6,9,12,15-pentenyl]thio]-2-propanone](/img/structure/B1665854.png)
